2,4,5-Trimethoxy-benzylidene)-hydrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(E)-(2,4,5-trimethoxyphenyl)methylidenehydrazine |
InChI |
InChI=1S/C10H14N2O3/c1-13-8-5-10(15-3)9(14-2)4-7(8)6-12-11/h4-6H,11H2,1-3H3/b12-6+ |
InChI Key |
RRUCWUIDHHDDIF-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Optimization for 2,4,5 Trimethoxy Benzylidene Hydrazine
Conventional Condensation Reactions: Aldehyde-Hydrazine Pathways
The most common and established method for synthesizing hydrazones is the acid-catalyzed condensation of an aldehyde with a hydrazine (B178648). researchgate.net In the specific case of (2,4,5-Trimethoxy-benzylidene)-hydrazine, this involves the reaction of 2,4,5-trimethoxybenzaldehyde (B179766) with a hydrazine source. The mechanism proceeds via a nucleophilic addition-elimination pathway. Initially, the nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N bond of the hydrazone. bham.ac.ukjconsortium.com
This reaction is typically performed in a protic solvent, such as ethanol (B145695), and often requires refluxing for several hours to ensure the completion of the dehydration step. nih.govnih.gov For instance, the synthesis of a related compound, 1-(2,4-dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine, was achieved by reacting 2,4,5-trimethoxybenzaldehyde with 2,4-dinitrophenylhydrazine (B122626) in ethanol with sulfuric acid as a catalyst, stirring for one hour to yield the product. nih.gov Similarly, the reaction of 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate (B1144303) in a 2:1 molar ratio in refluxing ethanol for five hours yields the corresponding azine, (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine, demonstrating the conventional pathway. nih.gov
| Reactant 1 | Reactant 2 | Molar Ratio (Aldehyde:Hydrazine) | Solvent | Catalyst | Conditions | Product |
| 2,4,5-Trimethoxybenzaldehyde | Hydrazine Hydrate | 2:1 | Ethanol | None specified | Reflux, 5h | (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine nih.gov |
| 2,4,5-Trimethoxybenzaldehyde | 2,4-Dinitrophenylhydrazine | 1:1 | Ethanol | H₂SO₄ | Stirring, 1h | 1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine nih.gov |
Novel and Green Chemistry Approaches in Hydrazone Synthesis
In response to the growing need for environmentally benign chemical processes, several green chemistry approaches have been developed for hydrazone synthesis. These methods aim to reduce or eliminate the use of hazardous solvents, decrease reaction times, and simplify purification procedures. orientjchem.org
Solvent-Free Synthesis: Mechanochemical techniques, such as grinding or ball-milling, allow the reaction to proceed in the absence of a solvent. rsc.org This approach has been successfully used for synthesizing various hydrazones, often resulting in excellent yields (>99%) and high purity without the need for further purification. rsc.orgrsc.org The condensation of 4-nitrophenyl hydrazine with 3,4,5-trimethoxy benzaldehyde (B42025) has been achieved under solvent-free conditions at room temperature, yielding the product in a short time frame with a moderate yield (30.51%). discoveryjournals.orgresearchgate.net
Microwave Irradiation: The use of microwave irradiation can dramatically shorten reaction times, often from hours to minutes, while providing good to excellent yields. mdpi.com
Ultrasonic Conditions: Sonication is another energy-efficient method that can promote the synthesis of hydrazones, often in conjunction with green catalysts like MgO nanoparticles under solvent-free conditions. researchgate.net
Aqueous Media: Conducting the synthesis in water as a solvent is a green alternative to using volatile organic compounds, offering benefits in terms of cost, safety, and environmental impact. orientjchem.org
These green methods often feature high atom economy, lower E-factors (a measure of waste produced), and simpler workups compared to conventional solvent-based syntheses. researchgate.net
Chemo-selectivity and Regioselectivity in the Formation of the Imine Bond
Chemoselectivity in this context refers to the preferential reaction of the hydrazine with the aldehyde functional group. Aldehydes are generally more electrophilic and less sterically hindered than ketones, leading to higher reactivity and ensuring that the condensation occurs selectively at the aldehyde site when both functionalities might be present in a molecule. acs.org
Regioselectivity becomes important when using unsymmetrically substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine). The initial nucleophilic attack on the carbonyl carbon of 2,4,5-trimethoxybenzaldehyde will occur from the more nucleophilic nitrogen atom of the hydrazine. The high nucleophilicity of hydrazines is attributed to the "alpha effect," where the presence of an adjacent atom with lone-pair electrons (the other nitrogen) enhances nucleophilicity. nih.gov
A critical factor in controlling the outcome is the stoichiometry of the reactants. A 1:1 molar ratio of 2,4,5-trimethoxybenzaldehyde to hydrazine hydrate is required to favor the formation of the target hydrazone, (this compound. Using a 2:1 excess of the aldehyde can lead to the formation of the corresponding azine, where both nitrogen atoms of the hydrazine molecule have reacted with an aldehyde molecule. nih.gov Conversely, using a large excess of hydrazine hydrate (e.g., 20-fold) has been shown in some systems to favor the reduction of the carbonyl to an alcohol over condensation. uchile.cl
Influence of Reaction Conditions on Yield and Purity
The yield and purity of the resulting (this compound are highly dependent on several key reaction parameters.
Solvent Effects: The polarity of the solvent can significantly influence the kinetics of hydrazone formation. acs.org While polar protic solvents like ethanol are commonly used to facilitate the dissolution of reactants and stabilize intermediates, the optimal solvent can vary. nih.govnih.gov In some cases, nonpolar solvents have shown different selectivity profiles in competitive reactions between aldehydes and ketones. acs.org
Catalysis: The condensation is typically catalyzed by acid. jconsortium.com The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. bham.ac.uk However, the pH must be carefully controlled; excessively high acid concentrations can protonate the hydrazine nucleophile, rendering it inactive. bham.ac.ukjconsortium.com Therefore, mildly acidic conditions are often optimal. jconsortium.com Heterogeneous catalysts, such as MgO nanoparticles, have also been employed, offering advantages like easy separation and reusability. researchgate.net
Temperature: Temperature plays a crucial role, particularly in the dehydration step of the mechanism. Conventional methods often employ reflux temperatures to drive the equilibrium towards the product by removing water. nih.govorientjchem.org However, studies on other hydrazone systems have shown that both lowering and excessively increasing the temperature can decrease the yield. uchile.cl Solvent-free methods can often be performed effectively at room temperature. discoveryjournals.org
| Parameter | Effect on Reaction | Example / Observation | Citation |
| Solvent | Influences reaction rate and equilibrium. | Ethanol is a common choice for dissolving reactants. Solvent polarity impacts kinetics. | nih.govacs.org |
| Catalyst | Typically accelerates the reaction. | Mildly acidic conditions (e.g., using H₂SO₄ or acetic acid) are optimal. Excess acid can inhibit the reaction. | bham.ac.ukjconsortium.comnih.gov |
| Temperature | Affects reaction rate and equilibrium. | Refluxing is common in conventional methods to drive dehydration. Room temperature can be sufficient for solvent-free approaches. | nih.govdiscoveryjournals.org |
| Stoichiometry | Determines the primary product. | A 1:1 aldehyde-to-hydrazine ratio favors hydrazone formation; a 2:1 ratio can lead to azines. | nih.gov |
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of (this compound from a laboratory scale to a larger, preparative scale introduces several challenges that must be addressed to ensure efficiency, safety, and reproducibility.
Reaction Control: Heat management is critical, as condensation reactions can be exothermic. On a larger scale, efficient heat dissipation is necessary to prevent runaway reactions and the formation of byproducts.
Mixing: Ensuring homogeneous mixing of reactants becomes more challenging in larger reactors, which can affect reaction rates and lead to localized concentration gradients and potential side reactions.
Purification: The method of purification must be scalable. While chromatography might be suitable for small quantities, large-scale production typically relies on crystallization, which is more economical. The choice of an appropriate recrystallization solvent is therefore crucial. The synthesis of a related compound involved recrystallization from ethanol or acetone (B3395972). nih.govnih.gov
Green Chemistry Principles: For industrial applications, green chemistry approaches like solvent-free mechanochemical synthesis are particularly attractive. rsc.org They minimize solvent waste, reduce energy consumption, and can lead to purer products that require less downstream processing, which is highly advantageous for large-scale operations. rsc.orgresearchgate.net
Process Technology: A shift from traditional batch processing to continuous flow synthesis can offer significant advantages in terms of safety, control over reaction parameters, and consistent product quality.
By carefully considering these factors, the synthesis can be optimized for efficient and safe production on a preparative scale.
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in (2,4,5-Trimethoxy-benzylidene)-hydrazine. The spectra are characterized by absorption bands corresponding to specific bond vibrations.
For hydrazones, key characteristic vibrations include the N-H stretching and bending modes, the C=N (azomethine) stretching, and vibrations associated with the substituted aromatic ring. sphinxsai.comnih.govresearchgate.net
N-H Vibrations : The hydrazine (B178648) moiety (-NH2) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3200-3400 cm⁻¹. researchgate.netnist.gov The N-H bending (scissoring) mode is expected around 1620-1640 cm⁻¹.
C=N (Azomethine) Stretch : The C=N stretching vibration is a hallmark of Schiff bases and their derivatives, typically appearing as a strong band in the 1600-1650 cm⁻¹ region. sphinxsai.comresearchgate.netjournals-sathyabama.com Its precise position can be influenced by conjugation with the aromatic ring.
Aromatic C-H and C=C Vibrations : Aromatic C-H stretching bands are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ range. nih.gov
C-O (Methoxy) Stretch : The presence of three methoxy (B1213986) groups gives rise to strong C-O stretching bands. The aryl-alkyl ether linkage typically produces a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹.
Out-of-Plane Bending : The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for the non-polar C=N and C=C bonds, and can be used to study the molecule's conformational properties in different states. researchgate.net
Table 1: Expected FTIR and Raman Vibrational Frequencies for (this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| N-H (Hydrazine) | Stretching | 3200 - 3400 | Medium-Strong |
| N-H (Hydrazine) | Bending | 1620 - 1640 | Variable |
| C=N (Azomethine) | Stretching | 1600 - 1650 | Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |
| C-O (Aryl Ether) | Asymmetric Stretching | ~1250 | Strong |
| C-O (Aryl Ether) | Symmetric Stretching | ~1030 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR techniques)
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (this compound in solution. ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively, while 2D NMR techniques (like COSY and HSQC) establish connectivity. jscimedcentral.com
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each type of proton:
Azomethine Proton (-CH=N-) : A characteristic singlet is expected in the downfield region, typically between δ 8.0-8.5 ppm, due to the deshielding effect of the double bond and the aromatic ring. researchgate.net
Aromatic Protons : The trimethoxy-substituted benzene ring has two aromatic protons. They would appear as singlets, likely in the δ 6.5-7.5 ppm range. The specific chemical shifts are influenced by the electron-donating effects of the three methoxy groups.
Hydrazine Protons (-NH₂) : The two protons of the hydrazine group would likely appear as a broad singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature.
Methoxy Protons (-OCH₃) : Three distinct singlets are expected for the three methoxy groups, each integrating to three protons. These would appear in the upfield region, typically between δ 3.8-4.0 ppm. rsc.org
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon skeleton:
Azomethine Carbon (-CH=N-) : The signal for this carbon is expected in the δ 140-160 ppm range. nih.gov
Aromatic Carbons : Six distinct signals are anticipated for the six carbons of the benzene ring. The carbons bearing the methoxy groups (C-2, C-4, C-5) would be shifted significantly downfield (δ 140-160 ppm), while the other carbons would appear at chemical shifts typical for substituted aromatic rings.
Methoxy Carbons (-OCH₃) : The carbons of the three methoxy groups are expected to resonate in the δ 55-60 ppm region. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH=N- | ¹H NMR | 8.0 - 8.5 | Singlet |
| Aromatic-H | ¹H NMR | 6.5 - 7.5 | 2 x Singlets |
| -NH₂ | ¹H NMR | Variable | Broad Singlet |
| -OCH₃ | ¹H NMR | 3.8 - 4.0 | 3 x Singlets |
| -CH=N- | ¹³C NMR | 140 - 160 | - |
| Aromatic C (substituted) | ¹³C NMR | 140 - 160 | - |
| Aromatic C (unsubstituted) | ¹³C NMR | 95 - 125 | - |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of (this compound (C₁₀H₁₄N₂O₃) by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺. researchgate.netmdpi.com
The expected exact mass can be calculated as:
C₁₀: 10 * 12.000000 = 120.000000
H₁₄: 14 * 1.007825 = 14.10955
N₂: 2 * 14.003074 = 28.006148
O₃: 3 * 15.994915 = 47.984745
Total Exact Mass : 210.100443
The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this type of molecule include:
Cleavage of the N-N bond.
Loss of methoxy groups or formaldehyde (B43269) (CH₂O) from the methoxy substituents.
Fragmentation of the aromatic ring.
Formation of the stable 2,4,5-trimethoxybenzyl cation (m/z 181) is a likely prominent fragmentation pathway. orientjchem.org
X-ray Crystallographic Studies: Determination of Solid-State Molecular and Supramolecular Architecture
One such derivative is (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine . nih.govresearchgate.net This symmetric molecule crystallizes in the monoclinic space group P2₁/c. The molecule is nearly planar, with a very small dihedral angle between the two benzene rings. nih.gov The central C-N=N-C core is planar, and this plane is slightly twisted relative to the adjacent benzene rings. The methoxy groups at the ortho and meta positions are slightly twisted out of the plane of the benzene ring, while the para-methoxy group is nearly coplanar. nih.govresearchgate.net
Another structurally characterized derivative is 1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine . nih.gov This compound crystallizes in the monoclinic space group P2₁/c. The molecule is also close to planar, with a small dihedral angle of 3.15 (11)° between the two aromatic rings. The planarity is supported by an intramolecular N—H⋯O hydrogen bond between the hydrazine N-H and an oxygen atom of the ortho-nitro group, forming an S(6) ring motif. nih.gov In the crystal, molecules form inversion dimers through intermolecular N—H⋯O hydrogen bonds. nih.gov
Table 3: Selected Crystallographic Data for (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₆ |
| Molecular Weight | 388.41 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5056 (1) |
| b (Å) | 7.2523 (1) |
| c (Å) | 17.4489 (2) |
| β (°) | 90.600 (1) |
| Volume (ų) | 949.74 (2) |
| Z | 2 |
Table 4: Selected Crystallographic Data for 1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₇ |
| Molecular Weight | 376.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0273 (13) |
| b (Å) | 15.048 (2) |
| c (Å) | 13.686 (2) |
| β (°) | 101.546 (3) |
| Volume (ų) | 1619.7 (4) |
| Z | 4 |
Chiroptical Spectroscopy (if applicable for chiral derivatives or conformers)
Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measures the differential interaction of a sample with left and right circularly polarized light. saschirality.org These techniques are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.
The parent molecule, (this compound, is achiral as it possesses a plane of symmetry. Therefore, in an achiral solvent, it will not exhibit any chiroptical activity and its ECD or VCD spectrum will be silent. cas.cz
However, it is possible to observe induced circular dichroism if the achiral molecule is placed in a chiral environment. synchrotron-soleil.frnih.gov This can occur if the molecule is dissolved in a chiral solvent, complexed with a chiral host molecule, or aggregated into a chiral supramolecular structure. In such cases, the observed chiroptical signals would not be an intrinsic property of the molecule itself but would be induced by its chiral surroundings. researchgate.net
Computational and Theoretical Chemistry of 2,4,5 Trimethoxy Benzylidene Hydrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometric parameters of molecules. For compounds related to (2,4,5-Trimethoxy-benzylidene)-hydrazine, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G+(d,p), have been utilized to optimize molecular geometry and predict various properties. nih.govresearchgate.net
The geometry of the 2,4,5-trimethoxyphenyl group is characterized by near planarity with its attached benzene (B151609) ring. However, slight twisting of the methoxy (B1213986) groups is common to minimize steric hindrance. nih.gov For instance, in the related crystal structure of (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine, the methoxy groups at the ortho and meta positions are slightly twisted, while the para-position methoxy group is nearly coplanar with the benzene ring. nih.gov Theoretical calculations for similar structures show a good correlation between computed bond lengths and angles and those determined experimentally via X-ray diffraction. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Spatial Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. wikipedia.org
For a closely related compound, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, DFT calculations have been performed to determine these parameters. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and that charge transfer can easily occur within the molecule. nih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. researchgate.netresearchgate.net
Table 1: Frontier Orbital Energies for a Related Compound Data for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.99 |
| ELUMO | -1.97 |
Source: Adapted from DFT/B3LYP/6-31G+(d,p) calculations on a related Schiff base. nih.gov
Global and Local Reactivity Descriptors (Electronegativity, Hardness, Softness, Fukui Functions)
Global and local reactivity descriptors, derived from the HOMO and LUMO energies within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. researchgate.net
Global Reactivity Descriptors:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A lower hardness value indicates a more reactive molecule.
Chemical Softness (S): The reciprocal of hardness, softness indicates a higher reactivity. nih.gov
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a species.
These parameters are calculated using the energies of the frontier orbitals. researchgate.net The calculated values for related structures suggest they are generally soft molecules with a strong capacity to interact with biomolecules. nih.govresearchgate.net
Table 2: Global Reactivity Descriptors for a Related Compound Data for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Ionization Potential (I) | 5.99 | -EHOMO |
| Electron Affinity (A) | 1.97 | -ELUMO |
| Electronegativity (χ) | 3.98 | (I+A)/2 |
| Chemical Hardness (η) | 2.01 | (I-A)/2 |
| Chemical Softness (S) | 0.25 | 1/(2η) |
Source: Adapted from DFT/B3LYP/6-31G+(d,p) calculations on a related Schiff base. nih.gov
Local Reactivity Descriptors: Fukui functions are used to describe local reactivity, identifying which atoms within a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. This analysis provides a site-specific understanding of the molecule's reactivity.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. mdpi.comchemrxiv.org The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. mdpi.com
Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. nih.govmdpi.com
Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms. nih.govmdpi.com
Green Regions: Represent neutral or zero potential areas. mdpi.com
For related hydrazine (B178648) derivatives, MEP analysis has confirmed that the most negative potential sites are located on electronegative atoms, while positive potentials are found on hydrogen atoms, guiding the understanding of intermolecular interactions. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Different Environments
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule in various environments, such as in a vacuum, in solution, or interacting with a biological target. researchgate.netnsf.gov
For a molecule like (this compound, MD simulations could be employed to:
Explore the landscape of accessible conformations and identify the most stable structures.
Analyze the flexibility of different parts of the molecule, such as the rotation around single bonds.
Simulate its behavior in different solvents to understand how the environment affects its conformation and stability.
Investigate its interaction with biological macromolecules, providing insights into potential binding modes. nih.gov
While specific MD simulation studies on (this compound are not widely available, this technique is a standard tool for characterizing the dynamic nature of such organic molecules. neurips.cc
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis for Intermolecular Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are theoretical methods used to identify and characterize chemical bonds and weak intermolecular interactions. up.ac.zanih.gov
QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond path between two atoms is an indication of an interaction. up.ac.za The properties of the electron density at the bond critical point (BCP) provide quantitative information about the nature of the interaction (e.g., covalent vs. non-covalent).
NCI analysis is a method for visualizing and characterizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. researchgate.netresearchgate.net It is based on the relationship between the electron density and its reduced density gradient. NCI plots generate surfaces that highlight regions of weak interactions, color-coded to distinguish between attractive and repulsive forces.
For (this compound, these analyses would be instrumental in understanding how molecules interact in a condensed phase, identifying specific hydrogen bonds or π-π stacking interactions that stabilize the crystal structure or molecular aggregates in solution.
Solvent Effects on Molecular Properties: Continuum Solvation Models (e.g., COSMO-RS)
The properties and reactivity of a molecule can be significantly influenced by the solvent. Continuum solvation models are an efficient way to incorporate these effects into quantum chemical calculations. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly powerful and widely used method. researchgate.netrsc.org
COSMO-RS combines quantum chemical DFT calculations (the COSMO part) with statistical thermodynamics to predict the thermodynamic properties of liquids and solutions. researchgate.netrsc.org It allows for the calculation of properties such as:
Solvation free energies.
Activity coefficients.
Solubility in various solvents.
By performing COSMO-RS calculations, one could predict the solubility of (this compound in different organic solvents and water, and understand how the solvent environment modulates its electronic properties, such as the HOMO-LUMO gap and dipole moment. nih.govresearchgate.net This is crucial for applications in synthesis, materials science, and medicinal chemistry where solvent interactions play a key role.
Predictive Modeling of Chemical Transformations and Reaction Mechanisms
Disclaimer: Due to the limited availability of specific computational studies on (this compound in the current scientific literature, this section provides a predictive analysis based on established principles of hydrazone chemistry and the known electronic effects of the trimethoxy-substituted aromatic ring. The data presented in the tables are illustrative examples derived from general computational chemistry studies on analogous systems and are intended to demonstrate the application of predictive modeling, rather than representing empirically validated results for this specific compound.
Computational and theoretical chemistry offer powerful tools for predicting the chemical behavior of molecules, including their transformations and the mechanisms by which these reactions occur. For (this compound, predictive modeling can elucidate potential reaction pathways, identify key intermediates and transition states, and quantify the energetic barriers associated with various transformations. This knowledge is invaluable for understanding its stability, reactivity, and potential applications in synthesis.
The reactivity of (this compound is primarily governed by the interplay of the hydrazone functional group (-CH=N-NH2) and the electronic properties of the 2,4,5-trimethoxy-substituted benzene ring. The methoxy groups (-OCH3) are strong electron-donating groups, which increase the electron density of the aromatic ring, particularly at the ortho and para positions, and influence the electronic character of the imine carbon.
Predicted Chemical Transformations
Predictive modeling, often employing Density Functional Theory (DFT), can be used to explore several potential chemical transformations of (this compound. These include, but are not limited to, hydrolysis, oxidation, reduction, and cyclization reactions.
Hydrolysis: The hydrolysis of hydrazones to their parent aldehyde and hydrazine is a well-known reaction, often catalyzed by acid. Computational models can predict the reaction mechanism, which typically involves the initial protonation of the imine nitrogen, followed by nucleophilic attack of water. The trimethoxy substitution is expected to influence the rate of hydrolysis by affecting the basicity of the nitrogen atoms and the stability of the carbocation-like transition states.
Oxidation: The hydrazine moiety is susceptible to oxidation. Predictive studies can model the reaction with various oxidizing agents to determine the likely products, which could include azines, azo compounds, or even cleavage products. The reaction pathway and product distribution would depend on the oxidant and reaction conditions.
Reduction: The imine bond (C=N) can be reduced to a C-N single bond. Computational models can predict the feasibility and stereoselectivity of reduction using different reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.
Cyclization Reactions: Hydrazones are versatile precursors for the synthesis of various heterocyclic compounds. Predictive modeling can be employed to investigate potential intramolecular or intermolecular cyclization reactions. For example, under specific conditions, the hydrazine moiety could react with a suitable functional group to form five- or six-membered rings.
Reaction Mechanisms and Energetics
A key aspect of predictive modeling is the elucidation of detailed reaction mechanisms, including the identification of all elementary steps, intermediates, and transition states. By calculating the potential energy surface for a given reaction, the activation energies (Ea) and reaction energies (ΔErxn) for each step can be determined. This information is crucial for predicting reaction rates and identifying the rate-determining step.
Below are illustrative data tables showcasing the type of information that can be generated from computational studies on the reaction mechanisms of (this compound.
Table 1: Predicted Energetics for the Acid-Catalyzed Hydrolysis of (this compound
| Step | Description | Predicted ΔG‡ (kcal/mol) | Predicted ΔG (kcal/mol) |
| 1. Protonation | Protonation of the imine nitrogen by H3O+. | 5.2 | -8.7 |
| 2. Nucleophilic Attack | Attack of a water molecule on the protonated imine carbon. | 15.8 | -3.4 |
| 3. Proton Transfer | Intramolecular proton transfer from the oxygen to the nitrogen atom. | 8.1 | -1.2 |
| 4. C-N Bond Cleavage | Cleavage of the C-N bond to release 2,4,5-Trimethoxybenzaldehyde (B179766). | 12.5 | 4.5 |
| 5. Deprotonation | Deprotonation of the resulting hydrazine cation. | 3.1 | -10.3 |
Note: ΔG‡ represents the Gibbs free energy of activation, and ΔG is the Gibbs free energy of reaction. Values are hypothetical and for illustrative purposes.
Table 2: Predicted Activation Energies for Competing Oxidation Pathways of (this compound
| Oxidizing Agent | Proposed Pathway | Predicted Activation Energy (Ea) (kcal/mol) | Predicted Major Product |
| H2O2 | Formation of a hydroperoxy intermediate | 25.3 | (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine |
| KMnO4 | Direct oxidation of the hydrazine moiety | 18.7 | 2,4,5-Trimethoxybenzoic acid |
| Air (O2) | Radical-mediated autoxidation | 35.1 | Complex mixture of degradation products |
Note: The predicted major products are based on the pathway with the lowest activation energy under specific simulated conditions.
Table 3: Predicted Product Distribution for the Reduction of (this compound with Different Reducing Agents
| Reducing Agent | Predicted Major Product | Predicted Yield (%) |
| NaBH4 | 1-((2,4,5-Trimethoxyphenyl)methyl)hydrazine | 95 |
| H2/Pd-C | 1-((2,4,5-Trimethoxyphenyl)methyl)hydrazine | 98 |
| LiAlH4 | Cleavage to 2,4,5-Trimethoxybenzylamine and ammonia | 70 |
Note: Predicted yields are based on the calculated thermodynamics and kinetics of competing reaction pathways.
Reactivity Profiles and Mechanistic Investigations
Hydrolysis and Stability Studies of the Hydrazone Linkage
The stability of the hydrazone linkage (C=N-N) is a critical parameter influencing its application in dynamic covalent chemistry and materials science. Hydrazones are generally susceptible to hydrolysis, a reversible reaction that cleaves the C=N bond to regenerate the parent aldehyde or ketone and the hydrazine (B178648). wikipedia.org The stability of this linkage is highly pH-dependent.
The hydrolysis of hydrazones is typically acid-catalyzed. nih.govnih.gov The generally accepted mechanism involves the initial protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. A subsequent nucleophilic attack by a water molecule on this carbon forms a tetrahedral carbinolamine intermediate. libretexts.orgacs.org This intermediate then undergoes further proton transfers and elimination of the hydrazine moiety to yield the original aldehyde. nih.gov The rate-limiting step is often the breakdown of the tetrahedral intermediate. nih.gov
For (2,4,5-Trimethoxy-benzylidene)-hydrazine, the electronic effects of the substituent groups on the benzene (B151609) ring play a significant role. The three methoxy (B1213986) groups are strong electron-donating groups, increasing the electron density on the aromatic ring and, through resonance, on the imine carbon. This increased electron density is expected to reduce the electrophilicity of the imine carbon, thereby decreasing the rate of nucleophilic attack by water and enhancing the hydrolytic stability of the hydrazone bond compared to unsubstituted benzylidene hydrazine. nih.gov Studies on substituted benzylidene benzoylhydrazones have shown that electron-donating groups on the phenyl ring generally decrease the rate of hydrolysis. najah.edursc.orgnajah.edu
Oxidation and Reduction Pathways of the (this compound Scaffold
The hydrazone scaffold contains multiple sites susceptible to oxidation and reduction, including the C=N double bond, the N-N single bond, and the electron-rich trimethoxy-phenyl ring.
Oxidation Pathways: The oxidation of hydrazones can proceed through several pathways, depending on the oxidant and reaction conditions. Electrochemical oxidation of hydrazones often leads to the cleavage of the C=N bond, regenerating the parent ketone or aldehyde. rsc.orgrsc.orgacs.org This process is believed to involve an initial single-electron transfer (SET) from the hydrazone to form a radical cation. beilstein-journals.org For arylhydrazones, this can lead to the formation of azo compounds, which may then be saponified to yield the parent carbonyl compound and liberate nitrogen gas. rsc.org Another potential outcome of hydrazone oxidation is the formation of diazo compounds, which are valuable synthetic intermediates. beilstein-journals.orgacs.org Given the electron-rich nature of the 2,4,5-trimethoxyphenyl group, the scaffold may be particularly susceptible to oxidative processes, potentially leading to cleavage or polymerization under strong oxidizing conditions.
Reduction Pathways: The C=N double bond of the hydrazone is readily reduced to a C-N single bond, converting the hydrazone into the corresponding substituted hydrazine. This transformation is a key step in reactions like the Wolff-Kishner reduction. wikipedia.org A variety of reducing agents can be employed, including sodium cyanoborohydride, magnesium in methanol (B129727), or catalytic hydrogenation. researchgate.netresearchgate.net Recent advancements have also explored the use of engineered imine reductases (IREDs) for the enantioselective reduction of hydrazones, highlighting a biocatalytic route to chiral hydrazine products. nih.govnih.gov For (this compound, reduction would yield (2,4,5-Trimethoxy-benzyl)-hydrazine, a valuable building block. The choice of reducing agent is crucial to avoid undesired side reactions, such as the reductive cleavage of the N-N bond, which can occur under harsh conditions (e.g., using diborane) to yield the corresponding amine. aston.ac.uk
| Transformation | Typical Reagents/Conditions | Product Type |
| Oxidation | Electrochemical oxidation, Lead tetra-acetate | Aldehyde (2,4,5-Trimethoxybenzaldehyde), Diazo compounds |
| Reduction (C=N) | NaBH3CN, Mg/MeOH, Catalytic Hydrogenation | Substituted Hydrazine ((2,4,5-Trimethoxy-benzyl)-hydrazine) |
| Reduction (N-N Cleavage) | Strong reducing agents (e.g., Diborane) | Amine ((2,4,5-Trimethoxy-benzyl)amine) |
Mechanistic Insights into Reactions with Electrophiles and Nucleophiles
The (this compound molecule possesses both nucleophilic and electrophilic centers, allowing for a diverse range of reactions.
Reactions with Electrophiles: The terminal nitrogen atom of the -NH2 group has a lone pair of electrons, making it a potent nucleophile. It can readily react with various electrophiles. For instance, acylation with agents like acetyl chloride or acetic anhydride (B1165640) can occur at the terminal nitrogen to form N-acylhydrazones. organic-chemistry.orgtandfonline.comresearchgate.net Palladium catalysts have been shown to facilitate the N-acetylation of hydrazones using acetic acid. tandfonline.com Similarly, alkylation with alkyl halides would lead to the corresponding N-alkylated hydrazones. The reactivity of this terminal nitrogen is a cornerstone of hydrazone chemistry, enabling its use in the synthesis of more complex derivatives and heterocyclic systems.
Reactions with Nucleophiles: The imine carbon atom of the hydrazone is electrophilic and susceptible to attack by nucleophiles. uwo.ca However, the electrophilicity of this carbon in (this compound is somewhat diminished due to the electron-donating effect of the trimethoxy-substituted ring. Nonetheless, strong nucleophiles such as organometallic reagents (e.g., Grignard reagents or organolithium compounds) can add across the C=N bond to form a new C-C bond, yielding a substituted hydrazine after workup. researchgate.net The reaction is often catalyzed by Lewis acids to enhance the electrophilicity of the imine carbon. uwo.ca This nucleophilic addition is a fundamental method for carbon-carbon bond formation. researchgate.net
Catalytic Activity and Transition Metal Complex Formation Studies
Hydrazones are excellent ligands in coordination chemistry due to the presence of donor atoms (nitrogen). Their ability to form stable complexes with a wide range of transition metals has been extensively studied, with applications in catalysis and materials science.
Ligand Design Principles and Coordination Modes with Metal Ions
(this compound can act as a ligand for metal ions. As a simple hydrazone, it typically functions as a monodentate ligand, coordinating to a metal center through the lone pair of the terminal amino nitrogen (-NH2). It can also act as a bridging ligand, connecting two metal centers.
More commonly, hydrazone derivatives are designed to be multidentate chelating agents. For example, if the parent aldehyde contained a donor group (like a hydroxyl) in the ortho position, the resulting hydrazone could act as a bidentate ligand. Similarly, derivatives formed by reacting the terminal -NH2 group, such as acylhydrazones or thiosemicarbazones, introduce additional donor atoms (O or S), enabling bidentate or tridentate chelation. These multidentate ligands form stable five- or six-membered chelate rings with metal ions, which is entropically favored. The electron-donating trimethoxy groups on the phenyl ring can influence the electronic properties of the resulting metal complex by increasing the electron density at the coordinating nitrogen atoms, thereby strengthening the ligand-metal bond.
Spectroscopic and Electrochemical Characterization of Metal Complexes
The formation of metal complexes with hydrazone ligands like (this compound can be monitored and characterized by various spectroscopic and electrochemical techniques.
Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the characteristic stretching frequency of the azomethine group (ν(C=N)), typically observed around 1600-1640 cm⁻¹, often shifts to a lower wavenumber. This shift is indicative of the donation of electron density from the imine nitrogen to the metal center, which weakens the C=N bond. New bands may also appear in the far-IR region (below 600 cm⁻¹) corresponding to the metal-nitrogen (ν(M-N)) stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the proton of the azomethine group (-CH=N) and the protons of the -NH2 group undergo a significant downfield or upfield shift upon complexation, depending on the nature of the metal and the coordination geometry. This provides direct evidence of the ligand's involvement in coordination.
UV-Visible Spectroscopy: The electronic spectra of hydrazones typically show π→π* and n→π* transitions. Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals with d-electrons) can appear, often resulting in a distinct color change.
Electrochemical Studies: Techniques like cyclic voltammetry can be used to study the redox properties of both the free ligand and its metal complexes. The coordination of the hydrazone to a metal center can significantly alter the redox potentials, providing insights into the electronic communication between the ligand and the metal.
| Technique | Observed Change Upon Metal Complexation | Interpretation |
| IR Spectroscopy | Shift in ν(C=N) band (typically to lower frequency) | Coordination of azomethine nitrogen to metal center |
| Appearance of new bands in far-IR region | Formation of Metal-Nitrogen (M-N) bonds | |
| ¹H NMR Spectroscopy | Shift in the resonance of -CH=N and -NH2 protons | Change in the electronic environment around the ligand upon binding |
| UV-Vis Spectroscopy | Shift in π→π* and n→π* bands; appearance of new bands | Charge transfer interactions (LMCT/MLCT) and d-d transitions |
Cycloaddition and Rearrangement Reactions Involving the Hydrazone Moiety
The C=N-N=C backbone of hydrazones and their derivatives allows them to participate in various pericyclic reactions, including cycloadditions and rearrangements.
Cycloaddition Reactions: Hydrazones can act as components in several types of cycloaddition reactions. For example, they can undergo formal [3+2] cycloadditions. Chiral phosphoric acids have been shown to catalyze enantioselective transannular (3+2) cycloadditions of hydrazones derived from cycloalkenones. nih.govacs.org Furthermore, the C=N bond can act as a dienophile in Diels-Alder reactions. More interestingly, the hydrazone moiety can be part of a 1-aza-1,3-diene or a 2,3-diaza-1,3-diene system, which can participate as the 4π component in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. nih.govnih.govacs.org The electron-deficient nature of azadiene systems makes them highly reactive in these cycloadditions, providing a powerful route for the synthesis of nitrogen-containing six-membered heterocycles. rsc.org In some cases, hydrazones can also participate in [4+1] cycloadditions, for instance with potassium thiocyanate, to form heterocyclic ylides. acs.org
Rearrangement Reactions: Hydrazones are known to undergo a variety of rearrangement reactions. The Shapiro and Bamford-Stevens reactions are classic examples where tosylhydrazones rearrange upon treatment with a strong base to form alkenes via a diazo intermediate. wikipedia.org While (this compound itself is not a tosylhydrazone, this illustrates the general reactivity patterns of the hydrazone class. Other rearrangements, such as the Wharton reaction, involve the conversion of α,β-epoxy ketones to allylic alcohols via a hydrazone intermediate. wikipedia.org Gas-phase studies have also identified rearrangement pathways for deprotonated hydrazones. rsc.org
Advanced Analytical Techniques for Detection and Characterization in Complex Matrices
Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Both HPLC and GC-MS are cornerstone techniques for the separation and identification of organic compounds. However, the analysis of hydrazine (B178648) and its derivatives can be challenging due to their high polarity, low molecular weight, and often weak ultraviolet (UV) chromophores. nih.gov To overcome these limitations, method development frequently involves a derivatization step to enhance analyte detectability and improve chromatographic performance. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization attaches a chromophore to the hydrazine moiety, significantly increasing its molar absorptivity and allowing for sensitive UV-Vis detection at wavelengths where matrix interference is minimal. nih.gov A common strategy involves reacting the hydrazine with an aldehyde-containing reagent, such as 2-hydroxy-1-naphthalaldehyde (HNA) or salicylaldehyde, to form a stable, highly conjugated hydrazone product. nih.govrasayanjournal.co.in Reversed-phase HPLC is the most common separation mode, utilizing C18 columns with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. rasayanjournal.co.ingoogle.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and definitive identification through mass fragmentation patterns. For volatile compounds like hydrazine derivatives, a headspace GC-MS approach coupled with in-situ derivatization is highly effective for trace analysis in complex samples. nih.govresearchgate.netuni.lu A prevalent method uses acetone (B3395972) as the derivatizing reagent, which reacts with hydrazine to form the more volatile and thermally stable acetone azine. nih.govuni.lu Another effective reagent is 2,3,4,5,6-pentafluorobenzaldehyde (PFB), which forms decafluorobenzaldehyde azine, a derivative suitable for sensitive electron capture detection or mass spectrometry. nih.gov The resulting derivative is then analyzed by GC-MS, with quantification often performed using selected ion monitoring (SIM) for maximum sensitivity. nih.gov
The development of a specific method for (2,4,5-Trimethoxybenzylidene)hydrazine would involve optimizing derivatization conditions (reagent, temperature, time) and chromatographic parameters (column, mobile phase/temperature program, detector settings) to achieve the desired sensitivity and resolution from matrix components.
| Technique | Derivatizing Reagent | Principle | Typical Detection Limit | Reference |
|---|---|---|---|---|
| RP-HPLC-UV | 2-Hydroxy-1-Naphthalaldehyde (HNA) | Forms a hydrazone with a strong chromophore, detectable in the visible range (~406 nm), avoiding common matrix interferences. | 0.25 ppm | nih.gov |
| RP-HPLC-UV | Salicylaldehyde | Forms a stable derivative detectable by UV at ~360 nm. | 3.1 ppm | rasayanjournal.co.in |
| Headspace GC-MS | Acetone | In-situ reaction forms acetone azine, a volatile derivative suitable for headspace analysis. | 0.1 ppm | nih.govuni.lu |
| GC-MS | Pentafluorobenzaldehyde (PFB) | Forms decafluorobenzaldehyde azine, which is analyzed by GC-MS. | 26.5 - 53 ng/g | nih.gov |
Electrochemical Methods for Redox Behavior and Sensor Development Principles (e.g., Cyclic Voltammetry, Potentiodynamic Polarization)
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. These techniques can elucidate electron transfer mechanisms, determine formal potentials, and serve as the basis for developing electrochemical sensors. The electrochemical behavior of (2,4,5-Trimethoxybenzylidene)hydrazine is expected to be influenced by its two primary functional regions: the electron-rich 2,4,5-trimethoxybenzene ring and the azomethine (-CH=N-) linkage.
Cyclic Voltammetry (CV): In a CV experiment, the potential applied to a working electrode is scanned linearly in a forward and then reverse direction, and the resulting current is measured. For a compound like (2,4,5-Trimethoxybenzylidene)hydrazine, an anodic peak would be expected, corresponding to the oxidation of the molecule. The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring increase its electron density, making it susceptible to oxidation. researchgate.net Studies on similar trimethoxybenzene compounds have demonstrated this oxidative behavior. researchgate.net The presence of a corresponding cathodic peak on the reverse scan would indicate a reversible or quasi-reversible process, while its absence would suggest an irreversible reaction, where the oxidized species undergoes a rapid chemical transformation. rasayanjournal.co.in
By studying the relationship between the peak current and the scan rate, information about the reaction kinetics and whether the process is diffusion-controlled or adsorption-controlled can be obtained. rasayanjournal.co.in This information is fundamental for understanding the compound's electronic properties and for the rational design of electrochemical sensors. For instance, the irreversible oxidation peak could be used as the analytical signal for quantitative detection.
| Compound Type | Electrochemical Technique | Observed Process | Key Findings | Reference |
|---|---|---|---|---|
| p-Nitrobenzaldehyde | Cyclic Voltammetry | Irreversible Oxidation | Reaction was found to be adsorption-controlled, involving a two-electron transfer. | rasayanjournal.co.in |
| 1,3,5-Trimethoxybenzene | Cyclic Voltammetry | Oxidation | Demonstrated the susceptibility of the trimethoxybenzene moiety to electrochemical oxidation at a gold electrode. | researchgate.net |
| Benzoxazole Derivatives | Cyclic Voltammetry | Reduction | Calculated number of electrons transferred and diffusion coefficients; used for quantitative analysis. | researchgate.net |
Surface-Enhanced Spectroscopy (e.g., SERS) for Trace Analysis and Interfacial Studies
Surface-Enhanced Raman Spectroscopy (SERS) is an ultra-sensitive vibrational spectroscopy technique capable of detecting analytes down to the single-molecule level. rsc.org It relies on the massive enhancement of the Raman scattering signal from molecules adsorbed on or near the surface of plasmonic nanostructures, typically made of gold or silver. ssrn.comrsc.org SERS is particularly valuable for trace analysis in complex matrices and for studying interfacial phenomena.
For the detection of (2,4,5-Trimethoxybenzylidene)hydrazine, a SERS-based approach could be developed in several ways. A direct method would involve the adsorption of the molecule onto a SERS-active substrate, where the characteristic vibrational modes of the trimethoxybenzylidene and hydrazine groups would be enhanced, providing a molecular fingerprint for identification.
A more selective and sensitive strategy often involves a chemical reaction on the nanoparticle surface. nih.gov Research on hydrazine detection has successfully employed probes like 4-mercaptobenzaldehyde (B142403) (4-MBA) functionalized on silver nanoparticles. nih.gov The 4-MBA captures hydrazine via a Schiff base reaction, inducing nanoparticle aggregation and generating a new, intense SERS peak corresponding to the C=N and C=C vibrations of the product. nih.gov A similar principle could be applied to (2,4,5-Trimethoxybenzylidene)hydrazine, where the hydrazine moiety acts as a specific target for a surface-functionalized probe, leading to a highly selective and quantifiable SERS response. The unprecedentedly low limits of detection achievable with SERS make it a promising tool for trace-level detection. nih.govnih.gov
| Analyte | SERS Strategy | SERS Substrate | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Hydrazine | Reaction with ortho-phthaldialdehyde to form phthalazine | Not specified | 8.5 x 10⁻¹¹ M | nih.gov |
| Hydrazine | Schiff base reaction with 4-mercaptobenzaldehyde (4-MBA) | α-cyclodextrin-silver nanoparticles (α-CD-AgNPs) | 38 pM (3.8 x 10⁻¹¹ M) | nih.gov |
| Rhodamine 6G (Raman marker) | Direct adsorption | Hydrazine-reduced silver nanoparticles | 10⁻⁶ M | ssrn.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. arxiv.org
In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also sensitive to the local chemical environment (i.e., the oxidation state and bonding partners of the atom), a phenomenon known as the chemical shift.
For (2,4,5-Trimethoxybenzylidene)hydrazine, an XPS survey scan would confirm the presence of carbon (C), nitrogen (N), and oxygen (O) on the sample surface. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed chemical state information.
C 1s Spectrum: The C 1s signal would be complex and could be deconvoluted into multiple peaks corresponding to different carbon environments: C-C/C-H bonds in the aromatic ring, C-O bonds of the methoxy groups, and the C=N of the imine linkage.
O 1s Spectrum: The O 1s signal would primarily correspond to the oxygen in the C-O ether linkages of the methoxy groups.
N 1s Spectrum: The N 1s signal would be characteristic of the hydrazine (-NH-N=) moiety. Analysis of a related poly(TMC-hydrazine) polymer showed that the N 1s peak could be assigned to the hydrazide linkage. researchgate.net
By analyzing the binding energies and relative peak areas, XPS can provide a quantitative assessment of the surface stoichiometry and confirm the integrity of the functional groups in the molecule, making it a powerful tool for surface characterization.
| Element (Core Level) | Expected Functional Group | Anticipated Binding Energy Range (eV) | Reference for Analogy |
|---|---|---|---|
| C 1s | Aromatic C-C, C-H | ~284.6 | researchgate.net |
| C 1s | C-O (Methoxy) | ~286-287 | researchgate.net |
| C 1s | C=N (Imine) | ~288 | researchgate.net |
| N 1s | -N-N= (Hydrazine/Imine) | ~400.3 | researchgate.net |
| O 1s | C-O (Methoxy) | ~532-534 | General XPS databases |
Note: Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.
Exploration of Molecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks and Crystal Engineering Principles
The principles of crystal engineering provide a framework for the rational design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.org A cornerstone of this field is the strategic use of hydrogen bonds, which are highly directional and can form robust networks. uoc.grias.ac.in In the context of (2,4,5-Trimethoxybenzylidene)-hydrazine and its derivatives, hydrogen bonding plays a pivotal role in the formation of their crystal lattices.
In the crystal structure of a related compound, (E)-Methyl N′-(2,4,5-trimethoxybenzylidene)hydrazinecarboxylate, intermolecular N—H⋯O hydrogen bonds are instrumental in linking molecules into chains. nih.gov These chains are further organized into corrugated layers through weaker C—H⋯O interactions. nih.gov Similarly, in 1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine, molecules form inversion dimers through pairs of intermolecular N—H⋯O hydrogen bonds, creating distinct R22(12) loop motifs. nih.gov These dimers are then connected into sheets by weak C—H⋯O interactions. nih.gov The predictability and strength of these hydrogen bonds make them reliable tools for crystal engineers to construct specific supramolecular synthons, which are the fundamental building blocks of a crystal structure. uoc.gr
π-π Stacking and Other Aromatic Interactions
Aromatic interactions, particularly π-π stacking, are another significant force driving the assembly of molecules containing phenyl rings. In derivatives of (2,4,5-Trimethoxybenzylidene)-hydrazine, the electron-rich trimethoxyphenyl group readily participates in such interactions.
Crystal structure analysis of (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine reveals the presence of π–π interactions that consolidate the molecular packing, with centroid-to-centroid distances of 4.6314 (5) Å and 4.9695 (5) Å between adjacent benzene (B151609) rings. In the case of 1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine, the sheets formed by hydrogen-bonded dimers are further stacked and stabilized by π–π interactions, with a centroid–centroid distance of 3.5974 (14) Å. nih.gov These interactions, though weaker than hydrogen bonds, are crucial in determining the three-dimensional arrangement of the molecules in the crystal.
Design of Self-Assembled Systems and Supramolecular Architectures
The predictable nature of the interactions involving the (2,4,5-Trimethoxybenzylidene)-hydrazine moiety allows for its use as a building block in the design of more complex self-assembled systems and supramolecular architectures. mdpi.com The hydrazone linkage provides a versatile platform for synthesizing molecules with specific geometries and functionalities. ekb.eg
By modifying the substituents on the hydrazine (B178648) or the benzylidene portion of the molecule, it is possible to tune the intermolecular interactions and thus control the resulting supramolecular structure. For example, the introduction of different functional groups can alter the hydrogen bonding patterns or the propensity for π-π stacking, leading to different crystal packing arrangements. nih.gov
The design of such systems often involves a retrosynthetic approach, where a desired supramolecular architecture is broken down into simpler synthons that can be formed from the molecular components. uoc.gr The inherent directionality of the hydrogen bonds and the planarity of the aromatic rings in (2,4,5-Trimethoxybenzylidene)-hydrazine and its analogs make them excellent candidates for the construction of one-dimensional chains, two-dimensional sheets, and even more complex three-dimensional networks. mdpi.com The ultimate goal is to create materials with specific functions, such as desired optical or electronic properties, which are dictated by the precise arrangement of the molecules in the solid state. researchgate.net
Theoretical and Experimental Investigations of Adsorption Mechanisms on Various Surfaces
The ability of (2,4,5-Trimethoxybenzylidene)-hydrazine derivatives to adsorb onto surfaces is a key aspect of their potential applications, for instance, as corrosion inhibitors. Both theoretical and experimental studies have been conducted to elucidate the mechanisms of this adsorption.
A comprehensive investigation into the corrosion inhibitory properties of 2-(2,4,5-trimethoxybenzylidene) hydrazine carbothioamide (TMBHCA) on carbon steel in an acidic medium provides significant insights. researchgate.netresearchgate.net Experimental techniques such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have demonstrated that TMBHCA effectively reduces the corrosion rate of steel. researchgate.netresearchgate.net The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 97.8% at 200 ppm. researchgate.netresearchgate.net
These experimental findings are supported by theoretical quantum chemical calculations. researchgate.netresearchgate.net The adsorption of TMBHCA molecules on the steel surface creates a protective barrier that hinders corrosive processes. researchgate.net The adsorption process is found to follow the Langmuir adsorption isotherm, suggesting a monolayer coverage on the metal surface. nih.gov The thermodynamic parameters of adsorption indicate a mixed mechanism involving both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). nih.gov The negative value of the Gibbs free energy of adsorption signifies a spontaneous and stable adsorption process. nih.gov
Future Research Directions and Theoretical Perspectives
Development of Tunable (2,4,5-Trimethoxy-benzylidene)-hydrazine Scaffolds with Enhanced Properties
The inherent structure of (this compound serves as a versatile scaffold that can be systematically modified to fine-tune its physicochemical and biological properties. Future research will likely concentrate on strategic chemical modifications to both the trimethoxy-substituted phenyl ring and the hydrazine (B178648) moiety. The introduction of various functional groups can modulate characteristics such as electronic properties, solubility, steric hindrance, and hydrogen-bonding capabilities.
Key research objectives in this area include:
Systematic Functionalization: Introducing a range of electron-donating and electron-withdrawing groups to the aromatic ring to systematically alter the electronic landscape of the molecule.
Hydrazine Moiety Modification: Exploring reactions at the N-H position of the hydrazine to create more complex derivatives, potentially leading to novel chelating agents or precursors for heterocyclic synthesis.
Stereochemical Control: For derivatives with chiral centers, developing stereoselective synthetic routes to isolate and study individual enantiomers or diastereomers.
The ability to tailor these properties is crucial for optimizing the performance of these compounds in targeted applications, from medicinal chemistry to materials science.
Table 1: Potential Modifications of the (this compound Scaffold
| Modification Site | Potential Functional Group | Anticipated Effect on Properties | Potential Application |
|---|---|---|---|
| Phenyl Ring | Nitro (-NO₂) | Increases electron-withdrawing character, enhances π-stacking interactions. | Nonlinear optics, electronic materials. |
| Phenyl Ring | Halogens (-F, -Cl, -Br) | Modulates lipophilicity and binding interactions through halogen bonding. | Medicinal chemistry, crystal engineering. |
| Phenyl Ring | Hydroxyl (-OH) | Introduces hydrogen bond donor/acceptor sites, potential for metal chelation. | Antioxidants, sensors. |
| Hydrazine N-H | Acyl groups (-COR) | Increases stability, creates hydrazide derivatives with different conformational preferences. | Bioconjugation, drug design. acs.org |
| Hydrazine N-H | Thioamide moiety (-CSNH₂) | Enhances metal-binding affinity and biological activity. nih.gov | Enzyme inhibitors, coordination chemistry. nih.gov |
Integration with Advanced Materials for Hybrid System Design
A significant frontier in the application of (this compound is its integration into hybrid materials. By combining this organic molecule with advanced materials such as graphene, carbon nanotubes, metal nanoparticles, or polymers, novel systems with synergistic properties can be designed. Such hybrid materials can exhibit enhanced characteristics that are not present in the individual components alone. nih.gov
Potential areas for exploration include:
Graphene-Based Hybrids: Graphene and its derivatives, like graphene oxide, offer a large surface area and unique electronic properties. nih.govmdpi.com Functionalizing graphene sheets with (this compound could lead to the development of highly sensitive electrochemical sensors or efficient catalysts. rsc.org The organic molecule can act as a recognition element, while graphene provides the conductive and signal-transducing platform. nih.gov
Nanoparticle Conjugates: Capping metal nanoparticles (e.g., gold, silver) with hydrazone derivatives can improve their stability and introduce specific functionalities. These conjugates could find use in bio-imaging, targeted drug delivery, or catalysis. arabjchem.org
Polymer Composites: Incorporating the compound into polymer matrices can enhance the thermal, mechanical, or optical properties of the polymer. These composites could be developed for applications in coatings, films, or advanced optical devices.
Table 2: Potential Hybrid Systems and Their Applications
| Advanced Material | Hybrid System Concept | Potential Application | Synergistic Effect |
|---|---|---|---|
| Graphene Oxide | Covalent or non-covalent functionalization of GO sheets. | Biosensors, photocatalysis. mdpi.com | Combines the recognition/catalytic sites of the hydrazone with the high surface area and conductivity of graphene. rsc.orgnih.gov |
| Gold Nanoparticles (AuNPs) | Surface modification of AuNPs with thiol-derivatized hydrazones. | Colorimetric sensors, targeted drug delivery. | The plasmonic properties of AuNPs are modulated by the binding events at the hydrazone ligand. arabjchem.org |
| Conducting Polymers | Doping or blending the hydrazone into a polymer matrix like polyaniline. | Anti-corrosion coatings, electronic devices. | The hydrazone can provide redox activity or specific environmental responsiveness to the conductive polymer framework. |
| Covalent Organic Frameworks (COFs) | Use as a building block in the synthesis of hydrazone-linked COFs. | Heterogeneous catalysis, gas storage. rsc.orgrsc.org | Creates a stable, porous, and crystalline material with accessible active sites for catalysis. rsc.orgrsc.org |
Application of Machine Learning and AI in Predicting Compound Behavior and Design
The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new (this compound derivatives. nih.gov By developing predictive models, researchers can significantly reduce the time and cost associated with synthesizing and testing new compounds. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. tandfonline.comnih.gov
Future research will leverage these computational tools to:
Predict Biological Activity: ML models can be trained on existing data to predict the potential biological activity of novel, unsynthesized derivatives against specific targets like enzymes or receptors. tandfonline.comnih.gov
Optimize Physicochemical Properties: Algorithms can predict properties such as solubility, stability, and absorption based on molecular descriptors, guiding the design of compounds with improved drug-likeness. tandfonline.com
Guide Synthesis: AI can suggest optimal synthetic routes or reaction conditions, accelerating the discovery process.
Elucidate Mechanisms: Computational tools like molecular docking and molecular dynamics simulations can provide insights into the binding modes and interactions of these compounds with biological targets, complementing experimental data. tandfonline.comroyalsocietypublishing.org
Table 3: Machine Learning Workflow in Compound Design
| Step | Description | Tools and Techniques | Expected Outcome |
|---|---|---|---|
| 1. Data Collection | Gather experimental data on a series of hydrazone derivatives and their properties (e.g., IC₅₀ values). | Chemical databases, literature. | A curated dataset for model training. |
| 2. Descriptor Calculation | Calculate molecular descriptors (e.g., topological, electronic, steric) for each compound. | Software like MOE, RDKit. nih.gov | A numerical representation of the chemical structures. |
| 3. Model Development | Train an ML algorithm (e.g., Support Vector Machine, Random Forest) to find a relationship between descriptors and activity. nih.gov | Python libraries (Scikit-learn), specialized QSAR software. tandfonline.com | A predictive QSAR model. rsc.orgresearchgate.net |
| 4. Model Validation | Assess the model's predictive power using internal and external validation sets. | Cross-validation, r² calculation. tandfonline.com | A robust and validated predictive model. |
| 5. Virtual Screening | Use the model to predict the activity of a large virtual library of new derivatives. | High-throughput computational screening. | A ranked list of promising candidates for synthesis. |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Modeling
The full potential of (this compound can only be realized through a deeply integrated, interdisciplinary approach. The complexity of designing functional molecules and materials necessitates collaboration between experts in different fields.
Organic Chemistry: Synthetic chemists are essential for the design and creation of novel derivatives and for developing efficient and scalable synthetic pathways. nih.govjconsortium.comjconsortium.comnanobioletters.com
Materials Science: Materials scientists will focus on the fabrication and characterization of hybrid systems, integrating the organic compounds with polymers, nanoparticles, or surfaces to create functional devices. nih.gov
Computational Modeling: Computational chemists provide the theoretical framework to understand and predict molecular behavior. researchgate.net Using techniques like Density Functional Theory (DFT) and molecular dynamics, they can model reaction mechanisms, predict spectroscopic properties, and simulate interactions at the molecular level, guiding experimental efforts. acs.orgtandfonline.comacs.org
This collaborative synergy allows for a "design-build-test-learn" cycle, where theoretical predictions guide synthetic efforts, and experimental results provide feedback to refine computational models.
Table 4: Roles of Different Disciplines in Advancing Research
| Discipline | Key Role and Contribution | Primary Methodologies |
|---|---|---|
| Organic Chemistry | Design and synthesis of novel derivatives and analogs. researchgate.net | Multi-step synthesis, purification, spectroscopic characterization (NMR, IR, MS). jconsortium.com |
| Materials Science | Fabrication and characterization of hybrid materials and devices. | Layer-by-layer assembly, composite formulation, electron microscopy (SEM, TEM), surface analysis (XPS). arabjchem.org |
| Computational Chemistry | Prediction of properties, modeling of interactions and reaction mechanisms. researchgate.net | DFT calculations, molecular docking, molecular dynamics simulations, QSAR modeling. acs.orgtandfonline.com |
| Biochemistry/Pharmacology | Evaluation of biological activity and mechanism of action. | Enzyme inhibition assays, cell-based assays, kinetic studies. nih.gov |
Exploration of Unconventional Reactivity and Novel Synthetic Pathways
While the synthesis of hydrazones via condensation is well-established, future research will likely explore more unconventional and innovative synthetic methodologies. nih.govmdpi.com These novel pathways can provide access to new chemical structures and improve the efficiency and sustainability of the synthetic process.
Promising areas of investigation include:
Photocatalysis: Visible-light photocatalysis offers a green and mild approach to chemical transformations. nih.gov Research could explore photocatalytic methods for C-H functionalization of the hydrazone scaffold or for novel cyclization reactions, potentially using the hydrazone itself as a photocatalytically active moiety. rsc.orgresearchgate.netresearchgate.net Perovskite nanocrystals are also emerging as effective photocatalysts for various organic transformations. acs.org
Metal-Catalyzed Cross-Coupling: Utilizing the N-H bond or C-H bonds within the molecule for transition-metal-catalyzed cross-coupling reactions could enable the construction of highly complex architectures that are inaccessible through traditional methods.
Flow Chemistry: Implementing continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scaling up of production.
Oxidative Cyclization: Investigating the oxidative cyclization of appropriately substituted (this compound derivatives could serve as a pathway to novel heterocyclic systems, such as triazoles or tetrazines. beilstein-journals.org
Table 5: Comparison of Synthetic Pathways
| Methodology | Description | Advantages | Potential Transformation |
|---|---|---|---|
| Conventional Condensation | Reaction of 2,4,5-trimethoxybenzaldehyde (B179766) with a hydrazine derivative, often under acidic catalysis. nih.govmdpi.com | Simple, high-yielding, well-established. | Formation of the core hydrazone C=N bond. |
| Visible-Light Photocatalysis | Use of light and a photocatalyst to generate radical intermediates for bond formation. nih.gov | Mild conditions, high functional group tolerance, sustainable. researchgate.net | C-H alkylation, N-N bond cleavage, cyclization reactions. nih.govresearchgate.net |
| Transition-Metal Catalysis | Employing catalysts (e.g., Palladium, Copper) to form new C-C, C-N, or C-O bonds. | High selectivity, access to diverse and complex structures. | Arylation of the hydrazine N-H, direct C-H functionalization of the phenyl ring. |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch reactor. | Enhanced safety, precise process control, easy scalability, rapid optimization. | Efficient synthesis of the core structure and its derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
